N-(2,3-DIMETHOXYBENZYL)-N-[4-(METHYLSULFANYL)BENZYL]AMINE
Description
N-(2,3-Dimethoxybenzyl)-N-[4-(methylsulfanyl)benzyl]amine is a bis-benzylamine derivative featuring two distinct aromatic substituents:
- 2,3-Dimethoxybenzyl group: Contains electron-donating methoxy (-OCH₃) groups at positions 2 and 3 of the benzene ring.
- 4-(Methylsulfanyl)benzyl group: Includes a sulfur-containing methylsulfanyl (-SCH₃) group at the para position.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(4-methylsulfanylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-19-16-6-4-5-14(17(16)20-2)12-18-11-13-7-9-15(21-3)10-8-13/h4-10,18H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUPTXNAHOCCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHOXYBENZYL)-N-[4-(METHYLSULFANYL)BENZYL]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 4-(methylsulfanyl)benzylamine.
Reaction: The two starting materials undergo a nucleophilic substitution reaction where the amine group of 4-(methylsulfanyl)benzylamine attacks the benzyl chloride, resulting in the formation of the desired compound.
Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHOXYBENZYL)-N-[4-(METHYLSULFANYL)BENZYL]AMINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy groups or to convert the methylsulfanyl group to a thiol.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, demethylated products.
Substitution: Various substituted benzylamines.
Scientific Research Applications
N-(2,3-DIMETHOXYBENZYL)-N-[4-(METHYLSULFANYL)BENZYL]AMINE may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHOXYBENZYL)-N-[4-(METHYLSULFANYL)BENZYL]AMINE would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The methoxy and methylsulfanyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methoxy groups enhance solubility and may facilitate hydrogen bonding, unlike the chlorine atoms in ’s compound, which increase lipophilicity and electron withdrawal .
Backbone Diversity :
- The target compound’s bis-benzylamine structure contrasts with the pyrimidine backbone in and the benzamide in . These differences influence rigidity, metabolic stability, and binding interactions.
Applications :
- ’s benzamide derivative is explicitly used as a herbicide, suggesting that methylsulfanyl groups may enhance pesticidal activity . The target compound’s amine group could offer nucleophilic reactivity, enabling derivatization for drug discovery.
Physicochemical Properties
Lipophilicity :
Stability :
- Methylsulfanyl groups may oxidize to sulfoxides or sulfones, altering activity. This reactivity is shared across all three compounds .
Biological Activity
N-(2,3-DIMETHOXYBENZYL)-N-[4-(METHYLSULFANYL)BENZYL]AMINE is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethoxybenzyl moiety and a methylsulfanyl group, which may influence its biological interactions. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is likely attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy and methylsulfanyl groups can modulate the compound's binding affinity and specificity towards these targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other benzylamine derivatives that have shown anti-cholinesterase activity .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially contributing to their therapeutic effects.
- Mutagenic Properties : Related compounds have been studied for their mutagenic effects, indicating that structural analogs could also exhibit such properties .
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzylamines have been evaluated for their cytotoxic effects against various cancer cell lines. Studies suggest that this compound may inhibit proliferation in cancer cells through apoptosis induction or cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Apoptosis |
| Compound B | A549 | 8.3 | Cell Cycle Arrest |
Anti-Cholinesterase Activity
Similar compounds have exhibited anti-cholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) by related amines suggests that this compound could also function as a potential AChE inhibitor.
Case Studies
- Study on Mutagenicity : A study investigated the mutagenic potential of benzylating N-nitroso compounds. It was found that structurally related compounds could induce mutations in bacterial models, indicating a need for further investigation into the mutagenic properties of this compound .
- Anti-Cancer Efficacy : Another study focused on the anticancer properties of benzylamine derivatives against human cancer cell lines. The results showed significant growth inhibition in MCF-7 and A549 cell lines with IC50 values comparable to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
